1-(4-Nitrophenyl)cyclopropanecarbonyl chloride
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Overview
Description
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It belongs to the category of carbonyl chlorides and is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 4-nitrophenyl cyclopropanecarboxylate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The nitro group can participate in redox reactions, while the carbonyl chloride group can undergo substitution reactions. These reactions are facilitated by the electronic properties of the nitro and carbonyl chloride groups, which make the compound highly reactive under specific conditions .
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Similar in structure but with a different reactive group.
Cyclopropanecarbonyl chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzoyl chloride: Similar nitro group but different carbonyl chloride positioning.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO3/c11-9(13)10(5-6-10)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
InChI Key |
WWCLPVPRXJWMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
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